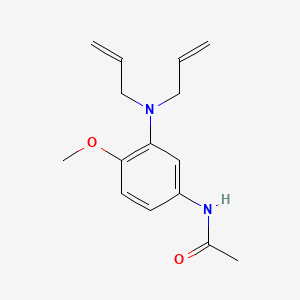

4-Acetylamino-2-(diallylamino)anisole

描述

Contextualization of N-Acylaminoaryl Ethers in Organic Synthesis

N-Acylaminoaryl ethers are a class of organic compounds characterized by an acylated amino group and an ether linkage attached to an aromatic ring. This structural arrangement is of considerable importance in organic synthesis. The acylamino group is a powerful ortho-, para-directing group that can modulate the electronic properties of the aryl ring, influencing its reactivity in electrophilic aromatic substitution reactions. The amide functionality can also participate in various chemical transformations and may form intramolecular hydrogen bonds that influence the conformation and reactivity of the molecule. nih.gov Furthermore, the ether linkage, particularly the robust aryl ether bond, provides structural stability, making these compounds valuable scaffolds and intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. labinsights.nlrsc.org

Significance of Diallylamine (B93489) and Anisole (B1667542) Moieties in Contemporary Chemical Research

The diallylamine and anisole moieties are individually significant building blocks in modern chemical research, and their combination within a single molecule suggests a rich and varied reactivity.

Diallylamine Moiety: Diallylamine is a secondary amine containing two allyl groups. These allyl groups are characterized by reactive carbon-carbon double bonds, making them susceptible to a wide range of chemical reactions, including polymerization, addition reactions, and cyclizations. ontosight.airesearchgate.net Consequently, diallylamine and its derivatives are extensively used as monomers and cross-linking agents in polymer chemistry. nbinno.comnbinno.com They also serve as crucial intermediates in the synthesis of agrochemicals, coatings, resins, and pharmaceutical compounds, where the diallyl functionality is exploited to construct complex molecular architectures. nbinno.comnbinno.comtsijournals.com

Anisole Moiety: Anisole, or methoxybenzene, consists of a methoxy (B1213986) group attached to a benzene (B151609) ring. wikipedia.org The methoxy group is a strong electron-donating group, which activates the aromatic ring toward electrophilic substitution at the ortho and para positions. wikipedia.org This property makes anisole and its derivatives common starting materials and intermediates in the synthesis of perfumes, insect pheromones, and active pharmaceutical ingredients (APIs) for drugs such as analgesics and anti-inflammatory medications. wikipedia.orgvinatiorganics.com The stability of the anisole core makes it a reliable scaffold in multi-step synthetic sequences. vinatiorganics.com

Rationale for Comprehensive Academic Investigation of 4-Acetylamino-2-(diallylamino)anisole

The rationale for a thorough academic investigation of this compound stems from its unique multifunctional structure, which promises novel chemical properties and synthetic potential. This compound synergistically combines the features of N-acylaminoaryl ethers, diallylamine, and anisole. The presence of two reactive allyl groups from the diallylamino moiety offers potential for polymerization or as a handle for further functionalization. The N-acetylamino and methoxy groups on the anisole ring are expected to strongly influence the electron density and regioselectivity of reactions on the aromatic core. Investigating this molecule allows for the exploration of the interplay between these functional groups, potentially leading to the discovery of new chemical transformations and the development of novel materials or molecular scaffolds for medicinal chemistry.

Overview of Research Objectives and Scope

The primary objective of research into this compound is to synthesize and unambiguously characterize this novel chemical entity. A comprehensive study would aim to elucidate its fundamental chemical and physical properties. The scope of the investigation would focus on exploring its reactivity, particularly concerning the versatile allyl groups and the activated aromatic ring. Key research goals would include assessing its potential as a monomer for creating new polymers and evaluating its utility as an intermediate for the synthesis of more complex, potentially biologically active, heterocyclic compounds. This foundational research is crucial for unlocking the potential applications of this multifunctional molecule in materials science and medicinal chemistry. nano-ntp.comresearchgate.net

Research Findings and Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide |

| CAS Number | 51868-45-2 |

| Molecular Formula | C₁₅H₂₀N₂O₂ |

| Molecular Weight | 260.33 g/mol |

| Topological Polar Surface Area | 41.6 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

Table 2: Properties of Constituent Moieties

| Moiety | Chemical Formula | Molar Mass (g·mol⁻¹) | Key Features |

| Anisole | C₇H₈O | 108.14 | Stable aromatic ether; electron-rich ring; precursor to pharmaceuticals and fragrances. wikipedia.orgvinatiorganics.com |

| Diallylamine | C₆H₁₁N | 97.16 | Secondary amine with two reactive allyl groups; used in polymer synthesis. researchgate.netnbinno.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-5-9-17(10-6-2)14-11-13(16-12(3)18)7-8-15(14)19-4/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUYNLUBFGZIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402740 | |

| Record name | 4-Acetylamino-2-(diallylamino)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51868-45-2 | |

| Record name | N-[3-(Di-2-propen-1-ylamino)-4-methoxyphenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51868-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylamino-2-(diallylamino)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[3-(di-2-propen-1-ylamino)-4-methoxyphenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Acetylamino 2 Diallylamino Anisole

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 4-Acetylamino-2-(diallylamino)anisole suggests a logical disconnection of the diallylamino group, leading to the key precursor, 3'-Amino-4'-methoxyacetanilide. This disconnection is based on the common and reliable N-alkylation reaction, a fundamental transformation in organic synthesis. The forward synthesis would, therefore, involve the introduction of two allyl groups onto the amino functionality of the substituted aniline (B41778). This approach simplifies the synthesis to the preparation of a readily accessible aniline derivative and the subsequent optimization of the diallylation step.

Precursor Design and Synthesis Strategies

The successful synthesis of this compound heavily relies on the efficient preparation of its precursors: a substituted aniline and a suitable allylating agent.

Synthesis of Substituted Anilines as Key Intermediates (e.g., 3'-Amino-4'-methoxyacetanilide)

3'-Amino-4'-methoxyacetanilide is a crucial intermediate in the synthesis of the target molecule. Several synthetic routes for its preparation have been reported, primarily starting from 3-nitro-4-methoxyacetanilide.

One common method involves the catalytic hydrogenation of 3-nitro-4-methoxyacetanilide. This reaction is typically carried out using a Raney nickel catalyst under a hydrogen atmosphere. The reaction conditions, such as temperature, pressure, and reaction time, can be optimized to achieve high conversion rates and selectivity for the desired amino product. For instance, a patented process describes the use of Raney nickel as a catalyst at a reaction temperature of 80-110°C and a pressure of 0.8-2 MPa for 2-6 hours, resulting in a high yield of 3-amino-4-methoxyacetanilide. nih.gov

Another approach for the reduction of the nitro group is the use of chemical reducing agents. A preparation method utilizing hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride (FeCl3·6H2O) or ferrous sulfate (B86663) (FeSO4·7H2O) has been developed. nih.gov This method avoids the need for high-pressure hydrogenation equipment.

Furthermore, a multi-step synthesis starting from 2,4-dinitrochlorobenzene has been described. This process involves methoxylation, reduction of both nitro groups to form 2,4-diaminoanisole, and subsequent selective acetylation to yield 3-amino-4-methoxyacetanilide. bohrium.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-nitro-4-methoxyacetanilide | Raney Ni, H2, 80-110°C, 0.8-2 MPa | 3'-Amino-4'-methoxyacetanilide | High | nih.gov |

| 3-nitro-4-methoxyacetanilide | Hydrazine hydrate, FeCl3·6H2O or FeSO4·7H2O, 40-80°C | 3'-Amino-4'-methoxyacetanilide | Good | nih.gov |

| 2,4-dinitrochlorobenzene | 1. NaOCH3; 2. Reduction; 3. Acetic anhydride (B1165640) | 3'-Amino-4'-methoxyacetanilide | Good | bohrium.com |

Development of Allylating Agents and their Preparation

Allyl halides are the most commonly employed allylating agents for the synthesis of this compound. The choice of the halide (chloride, bromide, or iodide) can influence the reactivity and reaction conditions.

Allyl chloride is industrially produced by the high-temperature chlorination of propylene. uantwerpen.be In a laboratory setting, it can be prepared by reacting allyl alcohol with phosphorus trichloride (B1173362) or with hydrochloric acid in the presence of a catalyst like copper(I) chloride. uantwerpen.be

Allyl bromide is commercially produced from the reaction of allyl alcohol with hydrobromic acid. bohrium.com It can also be synthesized via a halogen exchange reaction from allyl chloride.

Allyl iodide can be synthesized by several methods, including the reaction of allyl alcohol with methyl iodide in the presence of triphenyl phosphite, the Finkelstein reaction using allyl halides and an iodide salt, or by the reaction of elemental phosphorus and iodine with glycerol. nih.gov

Diallylamination Reaction Development

The introduction of the diallylamino group onto the 3'-amino-4'-methoxyacetanilide core is the final and critical step in the synthesis of the target compound. This can be achieved through direct N-alkylation or potentially through catalytic methods.

Direct N-Alkylation Approaches with Allyl Halides (e.g., Allyl chloride, Allyl bromide, Allyl iodide)

Direct N-alkylation of 3'-Amino-4'-methoxyacetanilide with an excess of an allyl halide is a straightforward approach to introduce the two allyl groups. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A patented method describes the production of 3-(N,N-diallyl)amino-4-methoxyacetanilide by reacting 3-amino-4-methoxyacetanilide with allyl chloride in the presence of ammonia (B1221849) water, which acts as the acid-binding agent. acs.org This process is reported to reduce the amount of allyl chloride needed and increase the yield compared to methods using other bases like magnesium oxide or calcium carbonate. acs.org Another patented technology utilizes a microreactor for the continuous preparation of 3-(N,N-diallyl)amino-4-methoxy acetanilide (B955) from 2-amino-4-acetamidoanisole and allyl chloride, highlighting the potential for process intensification.

| Substrate | Allylating Agent | Base | Key Conditions | Product | Reference |

| 3-amino-4-methoxyacetanilide | Allyl chloride | Ammonia water | Pressurized reaction | This compound | acs.org |

| 2-amino-4-acetamidoanisole | Allyl chloride | Acid-binding agent | Microreactor, 80-180°C, 0.4-40 MPa | This compound |

Catalytic Amination Protocols for Diallylamine (B93489) Introduction

While direct N-alkylation is a common method, catalytic approaches for the N-allylation of anilines are also being explored, often utilizing more environmentally benign allyl sources like allyl alcohol or allyl carbonate. These methods typically employ transition metal catalysts such as palladium, rhodium, or iridium.

Catalytic systems for the mono-allylation of anilines have been reported. For instance, palladium-catalyzed allylation of anilines with allylic alcohols can be achieved. However, achieving selective di-allylation can be challenging, as the mono-allylated product can be less reactive or sterically hindered towards a second allylation.

While specific catalytic protocols for the direct diallylamination of 3'-Amino-4'-methoxyacetanilide are not extensively documented in the reviewed literature, the principles of catalytic amination could potentially be adapted for this transformation. This would likely involve the use of a suitable transition metal catalyst and ligand system, along with an appropriate allylating agent like diallyl carbonate or allyl alcohol, to facilitate the introduction of both allyl groups onto the primary amine. Further research in this area could lead to more efficient and sustainable synthetic routes to this compound.

Optimization of Reaction Conditions for Diallylamination

The diallylamination of an aromatic amine precursor is a critical step in the synthesis of this compound. The efficiency of this reaction is highly dependent on several factors, including the choice of solvent, reaction temperature, and catalyst loading.

Solvent Effects: The selection of an appropriate solvent is crucial as it can influence reactant solubility, reaction rate, and selectivity. Anisole (B1667542) and its derivatives are considered sustainable solvents and could be viable options for this process. rsc.orgmdpi.com The polarity of the solvent can affect the nucleophilicity of the amine and the electrophilicity of the allylating agent. A systematic screening of solvents with varying polarities, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO), is necessary to identify the optimal medium that maximizes the yield of the desired diallylated product while minimizing side reactions.

Temperature: Reaction temperature plays a significant role in the rate of diallylamination. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to undesired side products or decomposition of the reactants and products. The optimal temperature must be determined empirically, often ranging from ambient temperature to reflux conditions, to achieve a balance between reaction speed and product purity. researchgate.netresearchgate.net

Catalyst Loading: In many allylation reactions of amines, a catalyst is employed to enhance the reaction rate. The nature and loading of the catalyst are critical parameters. For instance, in related reactions, palladium or other transition metal catalysts are often used. The catalyst loading needs to be optimized to ensure a high conversion rate without excessive cost or contamination of the final product. Lowering catalyst loading is also a key principle of green chemistry.

A hypothetical optimization study for the diallylamination of a precursor like 2-amino-4-methoxyacetanilide could yield data similar to that presented in the interactive table below.

| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| Toluene | 80 | 5 | 65 |

| DMF | 80 | 5 | 78 |

| Anisole | 100 | 2 | 85 |

| Anisole | 120 | 2 | 92 |

| DMSO | 100 | 2 | 72 |

Acetylation Strategy for Amide Formation

The final step in the synthesis is the formation of the amide bond through acetylation. This can be achieved through several methods, with the choice depending on the nature of the amino precursor and the desired reaction conditions.

Direct N-acetylation is a common and straightforward method for forming amides. ijcrt.org This typically involves reacting the amino group with an acetylating agent such as acetic anhydride or acetyl chloride. quora.com The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., acetic acid or hydrochloric acid). A patent for the preparation of 2-amino-4-acetyl aminoanisole describes a process involving the addition of acetic anhydride for the acetylation reaction. google.com

For the synthesis of this compound, the precursor would be 2-(diallylamino)-4-methoxyaniline. The reaction with acetic anhydride would proceed as follows:

Reactants: 2-(diallylamino)-4-methoxyaniline and Acetic Anhydride

Product: this compound

Byproduct: Acetic Acid

The use of acidic catalysts, such as acetic acid itself (found in vinegar), can also promote the acetylation of aromatic amines, offering a potentially greener and more cost-effective approach. ijcrt.org

Acyl transfer represents another strategy for amide formation. This can involve the use of esters as the acyl source, catalyzed by an acid. rsc.org This method can be advantageous under milder conditions and can avoid the use of more reactive and corrosive acylating agents like acetyl chloride. For instance, ethyl acetate (B1210297) can serve as the acetyl group donor in the presence of a catalytic amount of acetic acid. rsc.org This approach aligns well with the principles of green chemistry by utilizing less hazardous reagents.

Total Synthesis Efficiency and Sustainability Considerations

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comchemrxiv.org An ideal reaction has an atom economy of 100%. mdpi.com For the synthesis of this compound, the atom economy would be calculated based on the molecular weights of the reactants and the final product.

The E-Factor (Environmental Factor) provides a measure of the waste generated in a chemical process and is defined as the ratio of the mass of waste to the mass of the product. mdpi.com A lower E-factor indicates a more environmentally friendly process.

The table below presents a hypothetical analysis for the final acetylation step using different reagents.

| Acetylation Method | Reactants | Byproducts | Atom Economy (%) | Hypothetical E-Factor |

|---|---|---|---|---|

| Acetic Anhydride | 2-(diallylamino)-4-methoxyaniline + Acetic Anhydride | Acetic Acid | ~81% | 0.5 - 1.0 |

| Acetyl Chloride | 2-(diallylamino)-4-methoxyaniline + Acetyl Chloride | HCl | ~87% | 1.0 - 1.5 |

| Ethyl Acetate (Acyl Transfer) | 2-(diallylamino)-4-methoxyaniline + Ethyl Acetate | Ethanol | ~85% | 0.3 - 0.8 |

The synthesis of this compound can be designed to incorporate several of the twelve principles of green chemistry. msu.edugreenchemistry-toolkit.org

Prevention of Waste: Optimizing reaction conditions to maximize yield and minimize byproducts is a core principle. msu.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant materials into the final product. primescholars.com

Use of Safer Solvents and Auxiliaries: Employing greener solvents like anisole can reduce the environmental impact of the synthesis. rsc.orgmdpi.com

Catalysis: Utilizing catalytic reagents in small amounts is superior to stoichiometric reagents. greenchemistry-toolkit.org This is particularly relevant in the diallylamination step.

By carefully selecting reagents, solvents, and reaction conditions, the synthesis of this compound can be made more efficient and environmentally benign. researchgate.net

Scale-Up Production Research for Academic and Industrial Utility

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates the development of efficient, cost-effective, and environmentally benign methodologies. Research in this area has primarily focused on optimizing reaction conditions, minimizing waste, and enhancing product purity and yield.

A prevalent synthetic route to this compound involves the N,N-diallylation of 3-amino-4-methoxyacetanilide. Traditional batch production methods often employ allyl chloride as the alkylating agent in the presence of an acid-binding agent. google.com Common acid scavengers include magnesium oxide, calcium oxide, or calcium carbonate. However, these methods are often associated with challenges such as high-pressure reaction conditions, extended reaction times (in some cases exceeding 10 hours), and the generation of significant wastewater with high chemical oxygen demand (COD). google.compatsnap.com Furthermore, the use of calcium and magnesium-based acid binders can introduce metal ion impurities into the final product, which can be detrimental to the quality of the dyes synthesized from this intermediate. google.com

To address these limitations, research has explored alternative process conditions. One notable advancement is the use of ammonia water as the acid-binding agent. This approach has been shown to reduce the required amount of allyl chloride by approximately 10% and increase the product yield by up to 7%. google.com A key advantage of this method is the avoidance of calcium and magnesium ion contamination. The process involves the gradual, pressurized addition of ammonia water to maintain the reaction pH between 4 and 9, which helps to control the reaction rate and minimize the formation of by-products. google.com This method also allows for the recycling of the mother liquor, contributing to a more sustainable and economical process. google.com

A significant leap in the scale-up production of this compound is the development of continuous flow synthesis using microreactors. patsnap.com This modern approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and higher product purity and yield. In a patented continuous process, a solution of 2-amino-4-acetamidoanisole, water, and an acid-binding agent is heated and continuously fed into a microreactor along with a solution of allyl chloride. patsnap.com The reaction is carried out at temperatures ranging from 80-180°C and pressures of 0.4-40 MPa, with remarkably short residence times. patsnap.com This method has been reported to achieve product purities of over 91% and yields of up to 95%, demonstrating its potential for efficient and high-throughput industrial production. patsnap.com

The table below summarizes and compares different synthetic methodologies for this compound, highlighting the progression towards more efficient and scalable processes.

| Methodology | Starting Material | Key Reagents | Reaction Conditions | Yield | Purity | Key Advantages/Disadvantages |

| Traditional Batch Process | 3-Amino-4-methoxyacetanilide | Allyl chloride, Magnesium/Calcium Carbonate | High pressure, >5-10 hours | ~92% | Not specified | Disadvantages: High pressure, long reaction time, metal ion impurities, high COD wastewater. |

| Improved Batch Process | 3-Amino-4-methoxyacetanilide | Allyl chloride, Ammonia water | Pressurized, pH 4-9 | Up to 98.5% | Not specified | Advantages: Reduced allyl chloride use, higher yield, no Ca/Mg ion impurities, potential for mother liquor recycling. |

| Continuous Flow Synthesis | 2-Amino-4-acetamidoanisole | Allyl chloride, Sodium acetate, Dimethylacetamide | 120°C, 1.0 MPa, 10 min residence time in microreactor | 95% | 91.81% | Advantages: Drastically reduced reaction time, high yield and purity, enhanced safety and control. |

These research findings underscore a clear trajectory in the production of this compound, moving from conventional batch methods to more sophisticated continuous flow systems that offer significant improvements in efficiency, safety, and product quality, thereby enhancing its utility for both academic and large-scale industrial applications.

Chemical Reactivity and Mechanistic Investigations of 4 Acetylamino 2 Diallylamino Anisole

Reactivity Profiling of the Diallylamino Group

The diallylamino functionality is a versatile platform for a range of chemical transformations, primarily centered around the reactivity of its two allyl groups. These transformations include olefin metathesis, electrophilic additions, cycloaddition reactions, and polymerization.

Olefin Metathesis Reactions

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. chesci.com For a diallylamino compound such as 4-Acetylamino-2-(diallylamino)anisole, intramolecular ring-closing metathesis (RCM) is a particularly relevant transformation. This reaction would lead to the formation of a five-membered unsaturated nitrogen heterocycle, specifically a dihydropyrrole derivative, with the concurrent release of ethylene. wikipedia.org

The success of RCM is highly dependent on the catalyst employed and the reaction conditions. Second-generation Grubbs catalysts are known for their high efficacy and tolerance to various functional groups. organic-chemistry.org The general mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. chesci.com

Table 1: Representative Catalysts and Conditions for Ring-Closing Metathesis of Diallylamines This table presents data for analogous diallylamine (B93489) compounds to illustrate the potential reaction conditions for this compound.

| Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Grubbs' 2nd Gen. | Dichloromethane | 40 | N-Tosyl-2,5-dihydro-1H-pyrrole | 95 | organic-chemistry.org |

| Hoveyda-Grubbs 2nd Gen. | Toluene | 80 | N-Boc-2,5-dihydro-1H-pyrrole | 92 | kaist.ac.kr |

Electrophilic Addition Reactions to the Allyl Moieties

The allyl groups of the diallylamino moiety readily undergo electrophilic addition reactions, a characteristic feature of carbon-carbon double bonds. e3s-conferences.org Reagents such as halogens (e.g., bromine, chlorine) and hydrohalic acids (e.g., HBr, HCl) can add across the double bonds.

The addition of bromine (bromination) to an alkene typically proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion to give a vicinal dibromide. libretexts.org The reaction with hydrohalic acids follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of a more stable carbocation intermediate. masterorganicchemistry.com

Table 2: Expected Products of Electrophilic Addition to an Allyl Group This table outlines the predicted outcomes for the reaction of one allyl group in this compound.

| Reagent | Intermediate | Product | Regioselectivity |

| Br₂ | Cyclic bromonium ion | Vicinal dibromide | N/A |

| HBr | Secondary carbocation | Markovnikov adduct | Markovnikov |

Cycloaddition Chemistry Involving Allyl Functionalities

The allyl groups can participate as the 2π-electron component in various cycloaddition reactions, which are powerful methods for the construction of cyclic systems. wikipedia.org Two notable examples are the Diels-Alder reaction and 1,3-dipolar cycloadditions.

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (the allyl group in this case) to form a six-membered ring. organic-chemistry.org The reactivity of the allyl group as a dienophile is enhanced by the presence of electron-withdrawing groups, which is not the case here. Therefore, forcing conditions or the use of a Lewis acid catalyst might be necessary. organic-chemistry.org

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole (e.g., a nitrone or an azide) with a dipolarophile (the allyl group). researchgate.net This reaction is a versatile method for the synthesis of five-membered heterocyclic rings. study.com For instance, the reaction with a nitrone would yield an isoxazolidine ring. chesci.com

Table 3: Potential Cycloaddition Reactions of the Allyl Group This table illustrates hypothetical cycloaddition reactions involving one allyl group of the target molecule.

| Reaction Type | Reactant Partner | Product Ring System |

| Diels-Alder [4+2] | Butadiene | Cyclohexene derivative |

| 1,3-Dipolar [3+2] | Phenylnitrone | Isoxazolidine derivative |

Polymerization Studies of the Diallylamino Moiety

Diallylamine and its derivatives are known to undergo radical polymerization to produce polymers containing cyclic repeating units. e3s-conferences.org The polymerization of diallyl monomers typically proceeds via a cyclopolymerization mechanism, where the propagation step involves an intramolecular cyclization followed by an intermolecular addition. This process leads to the formation of polymers containing five- or six-membered rings within the polymer backbone. e3s-conferences.org

A significant challenge in the radical polymerization of diallylamine monomers is degradative chain transfer to the monomer, which can lead to low molecular weight polymers. rsc.org However, this can often be overcome by conducting the polymerization in the presence of an acid, which protonates the amine and reduces the propensity for chain transfer. rsc.org

Table 4: General Features of Diallylamine Polymerization This table summarizes key aspects of the polymerization of diallylamine monomers, which are applicable to this compound.

| Polymerization Type | Key Mechanistic Step | Common Ring Structures in Polymer | Potential Issues |

| Radical | Cyclopolymerization | 5- and 6-membered rings | Degradative chain transfer |

Transformation Studies of the Acetylamino Group

The acetylamino group, being an amide, is susceptible to transformations such as hydrolysis and transamidation, which involve the cleavage of the amide bond.

Hydrolysis and Transamidation Reactions

The hydrolysis of the acetylamino group in this compound can be achieved under either acidic or basic conditions to yield the corresponding aniline (B41778) derivative. study.com Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. rsc.org The reaction mechanism is often classified as A-2. rsc.org Basic hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give a carboxylate and an amine. researchgate.net

Transamidation, the exchange of the amino group of an amide with another amine, is a more challenging transformation due to the stability of the amide bond. nih.gov However, it can be facilitated by the use of catalysts, such as those based on nickel or Lewis acids. nih.govresearchgate.net Nickel-catalyzed transamidation often involves an initial N-activation step (e.g., with a Boc group) to weaken the C-N amide bond, followed by the nickel-mediated coupling with the incoming amine. nih.gov

Table 5: Conditions for Hydrolysis and Transamidation of Acetanilides This table provides representative conditions for the transformation of the acetylamino group, based on studies of analogous acetanilide (B955) compounds.

| Reaction | Conditions | Catalyst/Reagent | Expected Product from this compound |

| Acid Hydrolysis | Aqueous H₂SO₄, heat | H₂SO₄ | 2-(Diallylamino)-4-methoxyaniline |

| Base Hydrolysis | Aqueous NaOH, heat | NaOH | 2-(Diallylamino)-4-methoxyaniline |

| Ni-Catalyzed Transamidation | Toluene, 35°C | Ni(cod)₂ / SIPr, after N-Boc activation | N-Substituted-2-(diallylamino)-4-methoxyaniline |

N-Alkylation and N-Functionalization Strategies

The diallylamino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and susceptible to alkylation and other functionalization reactions.

N-Alkylation:

The tertiary amine of the diallylamino group can react with alkylating agents, such as alkyl halides, to form quaternary ammonium salts. This reaction proceeds via a standard SN2 mechanism. The reactivity of the alkylating agent will influence the reaction conditions required, with more reactive agents like iodomethane or benzyl bromide reacting under milder conditions than less reactive ones like chloroethane.

| Reactant | Product | Reaction Conditions |

| This compound + R-X | N-Alkyl-N,N-diallyl-(2-acetylamino-4-methoxyphenyl)ammonium halide | Typically in a polar aprotic solvent (e.g., acetonitrile, DMF) |

Note: R-X represents a generic alkylating agent.

N-Functionalization:

Beyond simple alkylation, the diallylamino nitrogen can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, altering the electronic properties and steric environment of the molecule.

Regioselective Electrophilic Aromatic Substitution on the Amide Nitrogen

Direct electrophilic substitution on the amide nitrogen of the acetamido group is generally not a facile process. The lone pair of the amide nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity. Reactions with electrophiles typically occur at the more nucleophilic oxygen atom of the carbonyl group. However, under specific conditions, such as deprotonation of the amide N-H with a strong base, the resulting amidate anion can be alkylated or acylated on the nitrogen. Given the presence of the more nucleophilic diallylamino group, selective functionalization at the amide nitrogen would likely require a carefully designed synthetic strategy, possibly involving protecting groups.

Reactivity of the Anisole (B1667542) Moiety

The reactivity of the aromatic ring is significantly influenced by the three substituents. The methoxy (B1213986) (-OCH3), diallylamino (-N(allyl)2), and acetamido (-NHCOCH3) groups are all electron-donating and ortho-, para-directing for electrophilic aromatic substitution. vanderbilt.edulibretexts.org Their combined effect determines the regioselectivity of reactions on the aromatic ring.

Electrophilic Aromatic Substitution on the Aromatic Ring

The positions ortho and para to the activating groups are electronically enriched. In this compound, the positions are influenced as follows:

-OCH3 group (at C1): Activates C2 and C6 (ortho) and C4 (para).

-N(allyl)2 group (at C2): Activates C1 and C3 (ortho) and C5 (para).

-NHCOCH3 group (at C4): Activates C3 and C5 (ortho) and C1 (para).

Based on the synergistic activation from the diallylamino and acetamido groups, the C5 position is expected to be the most nucleophilic and therefore the most likely site for electrophilic attack. The C3 position is also activated by both the diallylamino and acetamido groups. Steric hindrance from the adjacent diallylamino group might influence the accessibility of the C3 position compared to the C5 position.

Common electrophilic aromatic substitution reactions include:

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | 5-Nitro-4-acetylamino-2-(diallylamino)anisole |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | 5-Bromo- (or 5-Chloro-) -4-acetylamino-2-(diallylamino)anisole |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 5-Acyl-4-acetylamino-2-(diallylamino)anisole |

| Friedel-Crafts Alkylation | RCl, AlCl3 | 5-Alkyl-4-acetylamino-2-(diallylamino)anisole |

Demethylation Reactions of the Methoxy Group

The methoxy group can be cleaved to yield the corresponding phenol. This demethylation is typically achieved using strong acids like HBr or HI, or with Lewis acids such as BBr3. The reaction proceeds via nucleophilic attack of the halide or the Lewis acid's conjugate base on the methyl group, with the phenolic oxygen acting as a leaving group after protonation or coordination to the Lewis acid.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.orgharvard.edu The acetamido, diallylamino, and methoxy groups are all known to be directing groups for ortho-lithiation. wikipedia.org The relative directing ability of these groups will determine the site of deprotonation by a strong base like n-butyllithium. Generally, the directing ability follows the order: -CONHR > -NR2 > -OCH3.

Based on this trend, the acetamido group would be the strongest directing group, favoring lithiation at the C5 position. The diallylamino group would direct to the C3 position, and the methoxy group to the C6 position (if C2 was not substituted). The competition between the acetamido and diallylamino directing groups would likely result in a mixture of products, with the C5-lithiated species being the major one. Subsequent reaction with an electrophile would introduce a substituent at this position.

| Directing Group | Ortho Position for Lithiation |

| -NHCOCH3 | C5 |

| -N(allyl)2 | C3 |

| -OCH3 | C6 (blocked) |

Investigations into Intermolecular and Intramolecular Reaction Pathways

The presence of the diallylamino group opens up possibilities for intramolecular reactions, particularly sigmatropic rearrangements.

Aza-Claisen Rearrangement:

While the classic Claisen rearrangement involves allyl vinyl ethers or allyl aryl ethers, analogous rearrangements can occur with nitrogen-containing systems (Aza-Claisen rearrangement). wikipedia.orgorganicreactions.orgorganic-chemistry.orglibretexts.org In the case of this compound, a thermal or Lewis acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement could potentially occur. This would involve the migration of one of the allyl groups from the nitrogen to the C3 position of the aromatic ring. This type of rearrangement often requires high temperatures.

Intramolecular Cyclization:

The allyl groups can also participate in intramolecular cyclization reactions. For instance, under radical conditions, it might be possible to initiate a cyclization cascade to form heterocyclic structures. nih.govresearchgate.netscispace.comresearchgate.net Additionally, transition metal-catalyzed reactions could facilitate intramolecular cyclizations involving the allyl groups and the aromatic ring.

Intermolecular Reactions:

The allyl groups can undergo typical alkene reactions, such as addition of halogens, hydrohalogenation, and oxidation (e.g., dihydroxylation or epoxidation). These reactions would proceed intermolecularly with the appropriate reagents.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Aza-Claisen Rearrangement:

The diallylamino group can undergo a thermal ijream.orgijream.org-sigmatropic rearrangement, known as the aza-Claisen rearrangement. This intramolecular reaction involves the migration of one of the allyl groups to the ortho position of the aromatic ring. The reaction is generally concerted and proceeds through a six-membered transition state. wikipedia.org

The kinetics of the aromatic Claisen rearrangement are first-order and are influenced by solvent polarity, with polar solvents tending to accelerate the reaction. wikipedia.org Activation free energies for the aromatic Claisen rearrangement of similar systems have been determined. For example, a study on the rearrangement of a 1,2-azaborine, an analogue of benzene (B151609), reported activation free energies (ΔG‡298 K) in the range of 32.7 to 34.8 kcal/mol. nih.gov It is expected that the activation energy for this compound would be in a similar range, though potentially influenced by the electronic effects of the acetylamino and methoxy substituents.

| Compound | Activation Free Energy (ΔG‡298 K) (kcal/mol) | Reference |

|---|---|---|

| 1,2-Azaborine derivative A | 32.7 | nih.gov |

| All-carbon analogue B | 34.8 | nih.gov |

Electrophilic Aromatic Substitution:

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups. The methoxy and diallylamino groups are strong activating groups, while the acetylamino group is a moderately activating group. These groups direct incoming electrophiles to the ortho and para positions relative to themselves.

The kinetics of electrophilic aromatic substitution reactions, such as bromination, on substituted acetanilides have been studied. For instance, the bromination of acetanilide is a second-order reaction, first order with respect to both acetanilide and bromine. orientjchem.orgorientjchem.org The rate of bromination is significantly influenced by the substituents on the aromatic ring.

A kinetic study on the bromination of various chloroacetanilides provided the following velocity constants: ijream.org

| Compound | Velocity Constant (10⁵ M⁻¹s⁻¹) | Reference |

|---|---|---|

| o-Chloroacetanilide | 1.3 | ijream.org |

| m-Chloroacetanilide | 1.8 | ijream.org |

| p-Chloroacetanilide | 1.7 | ijream.org |

Given that the methoxy and diallylamino groups in this compound are more strongly activating than a chloro substituent, it is anticipated that the rate of electrophilic substitution on this molecule would be significantly faster than that of the chloroacetanilides.

The thermodynamic aspect of electrophilic aromatic substitution is generally favorable, leading to the formation of a stable, substituted aromatic product. The regioselectivity of the reaction is determined by the kinetic control, where the electrophile attacks the position that is most activated, leading to the most stable intermediate carbocation (arenium ion).

Elucidation of Reaction Mechanisms Through Experimental and Computational Methods

The mechanisms of the key reactions of this compound can be elucidated through a combination of experimental techniques and computational modeling.

Aza-Claisen Rearrangement Mechanism:

The aza-Claisen rearrangement is a pericyclic reaction that proceeds through a concerted, cyclic transition state. wikipedia.org Experimental evidence for the intramolecular nature of this rearrangement comes from crossover experiments, which have shown that the allyl group migrates within the same molecule and does not exchange with allyl groups from other molecules. wikipedia.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of Claisen and aza-Claisen rearrangements. These studies help in visualizing the geometry of the transition state and calculating its energy, which corresponds to the activation energy of the reaction. For the aromatic Claisen rearrangement, computational models have confirmed a concerted mechanism involving a six-membered transition state. nih.gov

Deuterium labeling experiments can provide further mechanistic insights. By selectively replacing hydrogen atoms on the allyl group with deuterium, the exact pathway of the rearrangement and any subsequent steps can be traced. For example, such experiments have been used to elucidate the mechanism of the aromatic aza-Claisen rearrangement of arylpropargylammonium salts. nih.gov

Electrophilic Aromatic Substitution Mechanism:

The mechanism of electrophilic aromatic substitution on the activated ring of this compound follows the well-established two-step process:

Formation of a Sigma Complex (Arenium Ion): The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The high electron density of the ring in this compound facilitates this step.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the final substituted product.

The regioselectivity of the substitution is a key aspect of the mechanism. The directing effects of the substituents can be rationalized by examining the stability of the intermediate sigma complexes. For this compound, the methoxy, diallylamino, and acetylamino groups all stabilize the positive charge in the arenium ion through resonance when the attack occurs at the ortho or para positions relative to them. This leads to a lower activation energy for substitution at these positions compared to the meta positions.

Hammett Plots and Structure-Reactivity Relationships:

The effect of substituents on the rate of electrophilic aromatic substitution can be quantified using Hammett plots. wikipedia.org These plots correlate the logarithm of the reaction rate constant (or equilibrium constant) with a substituent constant (σ) that reflects the electron-donating or electron-withdrawing nature of the substituent. The slope of the plot (ρ) indicates the sensitivity of the reaction to electronic effects. While a specific Hammett study for this compound is not available, studies on the anilinolysis of related aromatic compounds demonstrate the utility of this approach in elucidating reaction mechanisms. researchgate.net For electrophilic aromatic substitution, a negative ρ value is typically observed, indicating that electron-donating groups accelerate the reaction by stabilizing the positively charged transition state.

Computational methods can also be employed to model the reaction mechanism of electrophilic substitution. DFT calculations can be used to determine the structures and energies of the reactants, intermediates, transition states, and products. This allows for the calculation of reaction barriers and the prediction of the most favorable reaction pathway and regioselectivity. For example, computational studies have been used to investigate the mechanism of the reaction between 4-methyl aniline and OH radicals, providing detailed information on the various possible reaction channels. mdpi.com

Synthesis and Exploration of Derivatives and Analogs of 4 Acetylamino 2 Diallylamino Anisole

Design Principles for Structural Modification

The design of derivatives and analogs of 4-Acetylamino-2-(diallylamino)anisole would likely be guided by principles of medicinal chemistry, aiming to explore and optimize potential biological activities. Key to this is the concept of structure-activity relationships (SAR), where systematic structural modifications are made to identify chemical features that are crucial for a desired effect.

A primary strategy in molecular design is bioisosteric replacement , where a functional group is substituted with another group that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical characteristics of a compound without making drastic changes to its chemical structure. wikipedia.org For instance, the acetylamino group could be replaced with other functionalities to modulate its hydrogen bonding capacity, electronic properties, and metabolic stability.

Another important design principle is the exploration of the conformational landscape of the molecule. The diallylamino group, for example, is flexible. Introducing conformational constraints, such as through ring formation, could lead to derivatives with higher affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

Strategies for Variation of the Acyl Group

The acetylamino moiety in this compound is a key feature that can be readily modified. The acyl group not only influences the electronic properties of the aromatic ring but also serves as a potential hydrogen bond donor and acceptor.

One common strategy to vary the acyl group is through deacetylation followed by re-acylation with different acylating agents. The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine, 4-amino-2-(diallylamino)anisole. This primary amine can then be reacted with a variety of acyl chlorides or anhydrides to introduce a wide range of acyl groups, as depicted in the following hypothetical reaction scheme:

Scheme 1: Hypothetical strategy for the variation of the acyl group.

(This is a hypothetical scheme for illustrative purposes)

This approach allows for the systematic exploration of the impact of the acyl group's size, lipophilicity, and electronic nature on the molecule's properties. For example, replacing the acetyl group with a bulkier pivaloyl group or a more lipophilic benzoyl group could significantly alter the molecule's interaction with a biological target.

Bioisosteric replacement of the amide functionality itself is another viable strategy. For instance, the amide could be replaced with a sulfonamide, a urea, or a thiourea (B124793) to explore different hydrogen bonding patterns and chemical stabilities. drughunter.com

A hypothetical series of acyl group derivatives is presented in the table below:

| Acyl Group | Reagent | Potential Property Change |

| Propionyl | Propionyl chloride | Increased lipophilicity |

| Pivaloyl | Pivaloyl chloride | Increased steric bulk |

| Benzoyl | Benzoyl chloride | Increased aromatic character and lipophilicity |

| Trifluoroacetyl | Trifluoroacetic anhydride (B1165640) | Increased electron-withdrawing nature |

Modification of the Anisole (B1667542) Substituent and Aromatic Ring Architecture

The anisole ring provides another key area for structural modification. The methoxy (B1213986) group is an activating, ortho-para directing group in electrophilic aromatic substitution reactions. wikipedia.orgmsu.edu This reactivity can be exploited to introduce additional substituents onto the aromatic ring.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the positions ortho and para to the activating methoxy group and ortho to the diallylamino group. The regioselectivity of these reactions would be influenced by the combined directing effects of the existing substituents.

Modification of the Methoxy Group: The methoxy group itself can be a target for modification. Cleavage of the methyl ether, for example, using strong acids like HBr, would yield the corresponding phenol. vaia.com This phenolic hydroxyl group could then be alkylated with various alkyl halides to introduce a range of alkoxy groups, thereby modulating the lipophilicity and steric properties of this part of the molecule.

Synthesis of Novel Aromatic Architectures: A more profound modification would involve altering the core aromatic ring. This could be achieved by starting from different substituted anilines in a de novo synthesis. For instance, replacing the anisole with a different substituted benzene (B151609) ring could lead to analogs with significantly different electronic and steric profiles. Various methods for the synthesis of substituted anilines from cyclohexanones or through multi-component reactions have been reported and could be adapted for this purpose. beilstein-journals.orgbohrium.com

Derivatization of the Diallylamino Moiety (e.g., different N-substituents, cyclic amines)

The diallylamino group is a particularly interesting functionality for derivatization due to the presence of two reactive allyl groups.

Ring-Closing Metathesis (RCM): A powerful strategy for modifying the diallylamino moiety is through ring-closing metathesis (RCM). This reaction, typically catalyzed by ruthenium-based catalysts, would lead to the formation of a five-membered unsaturated nitrogen heterocycle, a pyrroline (B1223166) derivative. nih.govorganic-chemistry.org RCM is a versatile reaction that tolerates a wide range of functional groups.

Scheme 2: Hypothetical Ring-Closing Metathesis of the diallylamino group.

(This is a hypothetical scheme for illustrative purposes)

This cyclization would introduce significant conformational rigidity to this part of the molecule, which could have a profound impact on its biological activity.

Modification of the Allyl Groups: The double bonds of the allyl groups are also amenable to a variety of chemical transformations, including hydrogenation to propyl groups, dihydroxylation to form diols, or epoxidation. These modifications would alter the polarity and hydrogen bonding potential of this region of the molecule.

Replacement of the Diallylamino Group: The diallylamino group could be replaced entirely with other N-substituents. This would likely require a synthetic route starting from a precursor with a primary or secondary amine at the 2-position of the anisole ring, which could then be alkylated with different alkyl halides. This would allow for the introduction of a wide variety of cyclic and acyclic amine functionalities.

A hypothetical data table of diallylamino moiety derivatives is presented below:

| Derivative | Synthetic Strategy | Key Structural Change |

| Pyrroline analog | Ring-Closing Metathesis | Formation of a 5-membered ring |

| Dipropylamino analog | Hydrogenation | Saturation of the allyl groups |

| Piperidino analog | De novo synthesis from 2-piperidino-4-aminoanisole | Replacement with a 6-membered saturated ring |

| Morpholino analog | De novo synthesis from 2-morpholino-4-aminoanisole | Introduction of an ether linkage in the cyclic amine |

Regioselective and Stereoselective Synthesis of Novel Analogs

The synthesis of novel analogs of this compound with precise control over the placement and three-dimensional arrangement of functional groups is crucial for detailed SAR studies.

Regioselective Synthesis: The synthesis of regiospecifically substituted anilines is a well-established field of organic chemistry. researchgate.netnih.gov By choosing appropriately substituted starting materials and controlling the reaction conditions, it is possible to synthesize analogs with different substitution patterns on the aromatic ring. For example, a synthetic route starting from a different isomer of aminoanisole would lead to analogs with the acetylamino and diallylamino groups at different positions.

Stereoselective Synthesis: The introduction of chiral centers into the molecule can lead to enantiomers with different biological activities. Chiral amines are key structural motifs in many pharmaceuticals. acs.orgnih.gov The stereoselective synthesis of chiral amines can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. thieme-connect.comnih.gov For instance, if one of the allyl groups in the diallylamino moiety were to be asymmetrically functionalized, it would create a chiral center, leading to a pair of enantiomers.

Structure-Reactivity and Structure-Property Relationship Studies within Analog Series

The systematic synthesis of a series of analogs as described in the preceding sections would enable the study of structure-reactivity and structure-property relationships. These studies are essential for understanding how changes in the molecular structure affect the chemical behavior and potential biological activity of the compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govoup.com By generating a diverse library of analogs and testing their biological activity, it would be possible to develop QSAR models. These models could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. Descriptors used in QSAR studies for aromatic amines often include parameters related to their electronic properties, hydrophobicity, and steric bulk. mdpi.comacs.org

Structure-Property Relationship Studies: Beyond biological activity, it is important to understand how structural modifications affect the physicochemical properties of the molecules, such as solubility, lipophilicity (logP), and metabolic stability. For example, increasing the number of hydrogen bond donors and acceptors might improve aqueous solubility, while increasing the lipophilicity might enhance membrane permeability. The electronic nature of the substituents on the aromatic ring will also influence the pKa of the amine and amide functionalities, which in turn affects the ionization state of the molecule at physiological pH. fiveable.me

A hypothetical table illustrating potential structure-property relationships is shown below:

| Structural Modification | Predicted Effect on logP | Predicted Effect on Aqueous Solubility | Predicted Effect on Metabolic Stability |

| Replacement of acetyl with benzoyl | Increase | Decrease | May change |

| Conversion of diallylamino to pyrroline | Increase | Decrease | May increase |

| Introduction of a hydroxyl group on the aromatic ring | Decrease | Increase | May decrease (provides a site for metabolism) |

| Replacement of methoxy with ethoxy | Increase | Decrease | May change |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Acetylamino-2-(diallylamino)anisole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts and coupling constants. The aromatic region would show signals corresponding to the protons on the substituted benzene (B151609) ring. The diallylamino group would exhibit characteristic signals for the vinyl and methylene (B1212753) protons, while the acetylamino group would show a singlet for the methyl protons and a broader signal for the NH proton. The methoxy (B1213986) group would also present as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The aromatic carbons, the carbonyl carbon of the acetyl group, the methoxy carbon, and the carbons of the diallyl groups would all resonate at characteristic chemical shifts.

2D NMR Techniques: Advanced pulse sequences in 2D NMR, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the molecular structure. COSY would establish proton-proton correlations, HSQC would link protons to their directly attached carbons, and HMBC would reveal long-range proton-carbon correlations, confirming the connectivity between the different functional groups. ipb.pt

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | d | 1H | Ar-H |

| ~7.3 | dd | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~5.8 | m | 2H | -CH=CH₂ |

| ~5.2 | m | 4H | -CH=CH₂ |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.6 | d | 4H | -N-CH₂- |

| ~2.1 | s | 3H | -C(O)CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₅H₂₀N₂O₂. researchgate.net

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure. nih.gov The fragmentation pattern would be expected to show losses of characteristic fragments, such as the allyl groups, the acetyl group, and the methoxy group, helping to piece together the molecular structure. mcmaster.ca

Expected HRMS Data and Key Fragment Ions

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₅H₂₁N₂O₂⁺ | 261.1603 |

| [M-C₃H₅]⁺ | C₁₂H₁₅N₂O₂⁺ | 219.1133 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. nih.gov Key expected vibrations include the N-H stretch of the amide, the C=O stretch of the acetyl group, C-N stretches, C-O stretches of the anisole (B1667542) moiety, and various C-H stretches from the aromatic and aliphatic parts of the molecule. bartleby.compearson.com The position and shape of these bands can also provide information about hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. process-instruments-inc.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C=C stretching of the allyl groups would be expected to give strong Raman signals. nih.gov

Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amide) | ~3300 | Weak |

| C-H Stretch (Aromatic) | ~3100-3000 | Strong |

| C-H Stretch (Aliphatic) | ~3000-2850 | Strong |

| C=O Stretch (Amide) | ~1660 | Moderate |

| C=C Stretch (Alkene) | ~1640 | Strong |

| C=C Stretch (Aromatic) | ~1600, 1480 | Strong |

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained as a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. nih.gov This technique would yield precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry and packing in the crystal lattice. mdpi.comresearchgate.netresearchgate.net The resulting crystal structure would confirm the connectivity of the atoms and reveal intermolecular interactions such as hydrogen bonding and van der Waals forces.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions of the substituted benzene ring. sielc.comspectrabase.com The presence of the amino and acetylamino groups, which are auxochromes, would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. researchgate.net

Fluorescence Spectroscopy: Depending on its electronic structure, this compound may exhibit fluorescence. nih.gov Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. If fluorescent, the emission spectrum would be characteristic of the compound's excited state properties and could be sensitive to the local environment. Studies on similar aminophenol derivatives have shown fluorescence properties. nih.gov

Chromatographic Coupling Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of a compound and for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique for separating and identifying components in a liquid mixture. nih.govshimadzu.com It would be the method of choice for determining the purity of a sample of this compound and for identifying any potential impurities or degradation products. lcms.cz

Computational and Theoretical Chemistry Studies of 4 Acetylamino 2 Diallylamino Anisole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These studies typically involve methods like Density Functional Theory (DFT) to elucidate molecular orbital energies and charge distributions.

Molecular Orbital Analysis and Frontier Orbitals

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy gap between these frontier orbitals indicates the chemical stability and the electronic transitions that can occur. For 4-Acetylamino-2-(diallylamino)anisole, there are no published studies detailing its HOMO-LUMO gap or the specific atomic orbital contributions to these frontier orbitals.

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential maps are vital for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. While the structure of this compound suggests potential charge localization due to the presence of electronegative oxygen and nitrogen atoms, specific values for atomic charges and detailed electrostatic potential maps have not been reported.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the diallylamino and acetylamino groups suggests that this compound can exist in multiple conformations. A thorough conformational analysis would involve mapping its potential energy surface to identify the most stable conformers and the energy barriers between them. Such studies are critical for understanding how the molecule's shape influences its interactions and properties. To date, no such conformational analysis or energy landscape mapping for this compound has been published.

Reaction Pathway Modeling and Transition State Identification for Key Transformations

Theoretical modeling of reaction pathways can provide deep insights into the mechanisms of chemical transformations. This involves identifying transition states and calculating activation energies. For key reactions involving this compound, such as electrophilic substitution on the anisole (B1667542) ring or reactions at the diallylamino groups, no computational studies on their mechanisms or transition states are available in the scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the movement of atoms and molecules over time, providing a picture of the dynamic behavior and intermolecular interactions in condensed phases. mdpi.com For this compound, MD simulations could reveal information about its solvation, aggregation behavior, and interactions with other molecules. However, no such simulation studies have been reported for this specific compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For instance, theoretical calculations of NMR chemical shifts and vibrational frequencies can help in the structural elucidation of a compound. While experimental spectroscopic data for this compound may exist, the corresponding theoretical predictions and their correlation with experimental results are not found in the current body of scientific literature.

Research on Applications of 4 Acetylamino 2 Diallylamino Anisole in Specialty Chemical Synthesis

Utility as a Versatile Organic Building Block in Multistep Synthesis

Precursor for Advanced Monomers in Polymer Science

The presence of two allyl functional groups in 4-Acetylamino-2-(diallylamino)anisole suggests its potential utility as a precursor for the synthesis of advanced monomers. These allyl groups could theoretically undergo polymerization or be chemically modified to introduce polymerizable functionalities. Despite this structural potential, a search of the existing literature and patents did not yield any specific studies or documented instances where this compound has been used as a precursor for the development of monomers for polymer science.

Scaffold for the Construction of Diverse Heterocyclic Systems

The diallylamino group and the substituted aniline (B41778) structure within this compound present possibilities for intramolecular cyclization reactions to form various nitrogen-containing heterocyclic systems. Such transformations are common for diallylamino compounds. However, no specific research articles or synthetic protocols detailing the use of this compound as a scaffold for the construction of diverse heterocyclic systems were identified in a thorough literature review. General strategies for synthesizing heterocyclic compounds often utilize molecules with amine and other functional groups as starting materials. nih.govsemanticscholar.orgmdpi.comresearchgate.netnih.gov

Ligand Design in Organometallic and Asymmetric Catalysis

The nitrogen atom of the diallylamino group in this compound could potentially serve as a coordination site for metal ions, suggesting a possible role in ligand design for organometallic catalysis. The chirality that could be introduced in proximity to the coordinating nitrogen atom might also allow for applications in asymmetric catalysis. While the design of chiral ligands is a significant area of research, nih.govbeilstein-journals.orgscispace.comresearchgate.netnih.gov there is no specific mention in the scientific literature of this compound being employed for this purpose.

Exploration in the Development of Advanced Materials

The functional groups present in this compound could impart specific properties to materials, such as altered surface energy, thermal stability, or optical characteristics. This suggests a potential for its use in the development of advanced materials.

Incorporation into Functional Polymers and Copolymers

The allyl groups of this compound could theoretically be used to incorporate this molecule into polymer chains, either as a comonomer or as a grafting agent, to create functional polymers. scilit.comrsc.orgresearchgate.net The acetylamino and methoxy (B1213986) groups on the aromatic ring could influence the properties of the resulting polymer, such as its solubility, thermal behavior, or interaction with other substances. However, a review of the literature did not reveal any studies where this compound has been specifically incorporated into functional polymers or copolymers. The synthesis of functional polymers is an active area of research, with various monomers and synthetic routes being explored. researchgate.netmdpi.com

Use in Coatings and Surface Modification Technologies

Molecules with specific functional groups are often used to modify surfaces to achieve desired properties like hydrophobicity, biocompatibility, or chemical resistance. The diallylamino and acetylamino groups of this compound could potentially interact with surfaces or be used to anchor subsequent layers in a coating formulation. Despite the broad interest in surface modification technologies, researchgate.net there is no available research that documents the use of this compound in coatings or for surface modification.

Applications in the Research and Development of Dyes and Pigments

Despite the structural features of this compound suggesting potential as a dye intermediate, including the presence of an electron-donating methoxy group and an acetylamino group which can act as auxochromes, specific research detailing its use in the design of novel chromophores and fluorophores is not extensively documented in available scientific databases.

There is currently a lack of published research that specifically employs this compound in the design and synthesis of new chromophoric or fluorophoric systems. The fundamental components of a dye molecule are a chromophore, responsible for the color, and an auxochrome, which modifies the color and enhances the dye's affinity to the substrate. While the anisole (B1667542) derivative possesses potential auxochromic groups, its direct integration into novel dye structures and the resulting photophysical properties have not been the subject of detailed investigation in accessible literature.

The auxochromic properties of the acetylamino and diallylamino groups within the this compound structure are theoretically significant. Auxochromes are crucial in dye chemistry for their ability to shift the absorption of a chromophore to longer wavelengths (a bathochromic shift) and increase the intensity of the color. However, empirical studies and detailed research findings quantifying the specific effects of these groups in this particular molecular context on various chromophoric systems are not presently available.

Development of Novel Organic Reagents and Catalysts

The potential of this compound as a precursor or a key component in the development of novel organic reagents and catalysts is an area that appears to be underexplored in current scientific literature. The diallylamino group, in particular, could offer interesting reactivity for further functionalization or for coordination with metal centers in catalytic applications. However, specific examples or research initiatives focused on leveraging this compound for the creation of new synthetic tools are not documented.

Role in Advanced Chemical Manufacturing and Custom Synthesis Research

In the realm of advanced chemical manufacturing and custom synthesis, this compound is commercially available and is noted as an intermediate. This suggests its use in proprietary or non-disclosed multi-step synthetic processes within the chemical industry. Its role is likely that of a building block, providing a specific combination of functional groups that are elaborated in subsequent, unpublished synthetic steps. Without access to proprietary industrial research, a detailed account of its applications in custom synthesis remains speculative.

| Property | Data |

| Molecular Formula | C15H20N2O2 |

| CAS Number | 51868-45-2 |

| IUPAC Name | N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide |

| General Application | Intermediate in organic synthesis |

Table 1: Physicochemical and Application Data for this compound

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes